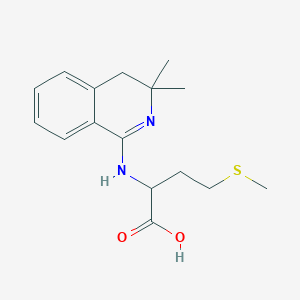

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-4-methylsulfanylbutyric acid" often involves modified Strecker reactions or similar synthetic pathways. For example, a modified Strecker synthesis involving 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid at room temperature has been reported to produce related α-amino nitriles with good yield and specific structural characteristics (Otero et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds can exhibit interesting features such as zig-zag ribbons connected by C–H⋯N and C–H⋯π interactions, as seen in the crystal structure of α-amino nitrile derivatives synthesized via Strecker reactions. These structures often crystallize in specific space groups and have detailed molecular geometries that can be analyzed to understand the compound's interactions and stability (Otero et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures can include oxidative dimerization, Pummerer-type cyclization reactions, and electrochemical fluorination. These reactions can lead to the formation of various derivatives with different functional groups, demonstrating the compound's reactivity and potential for modification (Boyd et al., 1985), (Saitoh et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. The detailed crystallographic analysis provides insights into the compounds' stability, packing, and potential intermolecular interactions, which are essential for designing materials and drugs (Otero et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and photophysical properties, are determined by the compound's molecular structure. Studies on related compounds have explored their potential interactions with DNA, their ability to undergo specific reactions like cyclization and fluorination, and their biological activity, which can provide a foundation for further research on "this compound" (Sami et al., 1995).

Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

Compounds in the isoquinoline series, similar to the chemical structure , have been synthesized and tested for their blood pressure-lowering properties. One study found that certain alkyl derivatives in this series display significant antihypertensive activity, characterized by their arteriolar dilation capabilities. This suggests potential applications in managing hypertension (Lal et al., 1984).

Neuroprotective Effects

Research has shown that isoquinoline sulfonamides, with structures akin to the chemical , are potent and selective inhibitors of specific human carbonic anhydrase isoforms involved in GABA-mediated neuronal excitation. This inhibition could be leveraged for developing new anticonvulsant agents, offering a novel approach for epilepsy treatment (Bruno et al., 2016).

Anticonvulsant Potential

Derivatives of tetrahydroisoquinoline, which share structural similarities with the compound , have been evaluated for their efficacy against audiogenic seizures in mice. Some derivatives demonstrated significant anticonvulsant activity, suggesting the potential of such compounds in epilepsy management (Gitto et al., 2006).

Role in Metabolic Pathways

The metabolism and disposition studies of related isoquinoline compounds provide insights into their biotransformation processes in the body. These studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of such compounds, informing their safe and effective use in medical research (Renzulli et al., 2011).

Safety and Hazards

Eigenschaften

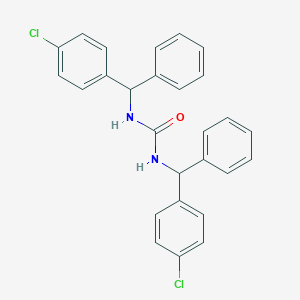

IUPAC Name |

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-16(2)10-11-6-4-5-7-12(11)14(18-16)17-13(15(19)20)8-9-21-3/h4-7,13H,8-10H2,1-3H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGKDFXVKGOIRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=NC(CCSC)C(=O)O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)

![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)

![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)

![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)